

An In-depth Technical Guide to Methylamino-PEG3-azide

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For Researchers, Scientists, and Drug Development Professionals

Methylamino-PEG3-azide is a versatile, heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive methylamine group, a flexible triethylene glycol (PEG3) spacer, and a bioorthogonal azide moiety, enables the precise and efficient connection of diverse molecular entities. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Characteristics

Methylamino-PEG3-azide is a polyethylene glycol derivative containing a terminal methylamine and an azide group. The PEG3 spacer is hydrophilic, which enhances the solubility of the resulting conjugates in aqueous media.[1][2] The terminal azide group is a key functional handle for "click chemistry," while the methylamine provides a reactive site for conjugation to molecules bearing carboxylic acids or activated esters.[1][3]

Table 1: Physicochemical Properties of Methylamino-PEG3-azide



Property	Value	Source(s)
CAS Number	1355197-57-7	[1][2][4]
Molecular Formula	C9H20N4O3	[1][4][5]
Molecular Weight	232.28 g/mol	[1][4][6]
Exact Mass	232.1535 g/mol	[1][4]
Appearance	Liquid	[1]
Purity	Typically >97%	[1][5]
Solubility	Soluble in Water, DMSO, DMF, DCM	[2][3]

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |[1] |

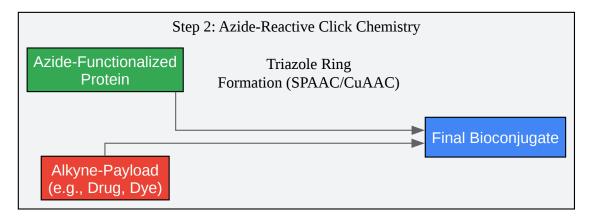
Bioconjugation Strategies and Workflows

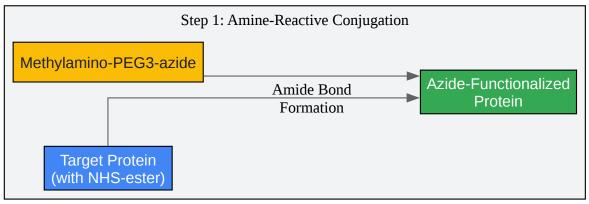
The primary utility of **Methylamino-PEG3-azide** lies in its ability to act as a bridge between two different molecules. This is typically achieved in a two-step process:

- Amine-Reactive Conjugation: The terminal methylamine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with aldehydes and ketones to form stable amide or imine bonds, respectively.[1][2] This step is often used to attach the linker to a protein, antibody, or other biomolecules.
- Azide-Reactive "Click" Chemistry: The azide group allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group. This bioorthogonal reaction, known as click chemistry, can proceed via two main pathways:
 - Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper catalyst to form a stable triazole linkage.[3][7]
 - Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which is ideal for in-vivo applications where copper toxicity is a concern.[3][7][8]



The following diagram illustrates a general workflow for using **Methylamino-PEG3-azide** to conjugate a payload (e.g., a drug or fluorescent dye) to a target protein.





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Caption: A two-step bioconjugation workflow using Methylamino-PEG3-azide.

Applications in Research and Drug Development

The unique properties of **Methylamino-PEG3-azide** make it a valuable tool in several advanced applications.

 PROTACs (Proteolysis Targeting Chimeras): This linker is widely used in the synthesis of PROTACs.[6][7][9] PROTACs are heterobifunctional molecules that recruit a target protein to



an E3 ubiquitin ligase, leading to the target's degradation.[6][7] The linker bridges the target-binding ligand and the E3 ligase ligand.

- Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach
 potent cytotoxic drugs to an antibody. The hydrophilic PEG spacer can help improve the
 ADC's pharmacokinetic properties.[10][11]
- Bioconjugation and Labeling: It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins or cells for imaging and detection assays.[8][12]

Table 2: Summary of Key Applications

Application Area	Description	Key Advantage of Linker	Representative Literature
PROTAC Synthesis	Connects a target protein binder to an E3 ligase ligand to induce protein degradation.	Provides optimal spacing and solubility for the ternary complex formation.	[6][7][9]
Antibody-Drug Conjugates (ADCs)	Links a cytotoxic payload to a monoclonal antibody for targeted cancer therapy.	Hydrophilic PEG spacer can improve solubility and pharmacokinetic profile.	[10][11]
Fluorescent Labeling	Attaches fluorophores to biomolecules for imaging and flow cytometry.	Enables specific, bioorthogonal labeling via click chemistry, minimizing background.	[8]

| Surface Modification | Functionalizes surfaces of nanoparticles or biomaterials for targeted delivery or diagnostics. | The dual-functional nature allows for versatile surface chemistry modification. |[10] |

Experimental Protocols



The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 1: Conjugation of Methylamino-PEG3-azide to an NHS-activated Protein

This protocol describes the first step of attaching the linker to a protein that has been activated with an NHS ester.

Reagent Preparation:

- Dissolve the NHS-activated protein in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5 to a final concentration of 1-5 mg/mL.
- Prepare a stock solution of Methylamino-PEG3-azide (e.g., 10-50 mM) in an organic solvent like DMSO or DMF.

Conjugation Reaction:

- Add a 10- to 50-fold molar excess of the Methylamino-PEG3-azide stock solution to the protein solution. The exact ratio should be optimized.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

• Purification:

- Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™
 Spin Desalting Columns) or through dialysis against the desired buffer (e.g., PBS).
- Confirm the successful conjugation and purity of the azide-functionalized protein using techniques like SDS-PAGE or Mass Spectrometry.

Protocol 2: Strain-Promoted "Click" Reaction of Azide-Protein with a DBCO-Payload

This protocol describes the second step, attaching an alkyne-modified payload to the azide-functionalized protein.

Reagent Preparation:



- Prepare the azide-functionalized protein from Protocol 1 in a suitable buffer (e.g., PBS, pH
 7.4) at a concentration of 1-5 mg/mL.
- Dissolve the DBCO-containing payload (e.g., DBCO-PEG4-FITC) in DMSO to create a 1-10 mM stock solution.

Click Reaction:

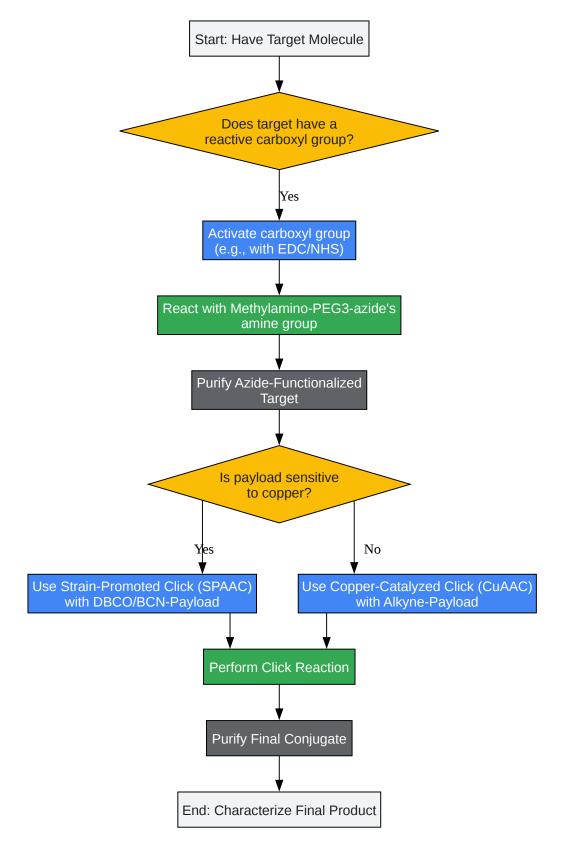
- Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the azidefunctionalized protein solution.
- Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques if required.

• Final Purification:

- Purify the final bioconjugate to remove the unreacted payload and any byproducts using size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the conjugate's size and properties.
- Characterize the final product using UV-Vis spectroscopy (to determine labeling efficiency if the payload is a dye), SDS-PAGE, and mass spectrometry.[8]

The following diagram outlines the logical flow of the experimental decision-making process.





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